![molecular formula C7H6BNO2S B2950147 Thieno[2,3-b]pyridin-2-ylboronic acid CAS No. 953411-01-3](/img/structure/B2950147.png)
Thieno[2,3-b]pyridin-2-ylboronic acid
Übersicht
Beschreibung
Thieno[2,3-b]pyridin-2-ylboronic acid is a chemical compound with the molecular formula C7H6BNO2S . It is used in organic synthesis and has been found to have various pharmacological and biological utilities .
Synthesis Analysis
The synthesis of this compound and its derivatives has been a subject of research in recent years . The compound can be synthesized using substituted 2-thioxopyridine-3-carbonitrile or 3-cyanopyridine-2-thiolate as starting material or key intermediate .Molecular Structure Analysis
The molecular structure of this compound consists of a thieno[2,3-b]pyridine core with a boronic acid group attached to the 2-position of the pyridine ring .Chemical Reactions Analysis
This compound can participate in various chemical reactions. For instance, it can be used as a key starting material for the formation of pyridyl boronic ester . It can also react with other compounds to form new derivatives .Physical And Chemical Properties Analysis
This compound is a solid compound . Its molecular weight is 179.00 . More specific physical and chemical properties such as melting point, solubility, and spectral data may need to be determined experimentally or through further literature search.Wirkmechanismus
Target of Action
Thieno[2,3-b]pyridin-2-ylboronic acid is a heterocyclic compound that has been reported to have significant pharmacological and biological utility . It has been identified as a potential inhibitor of Pim-1 kinase , a type of enzyme that plays a crucial role in cell cycle progression, apoptosis, and transcription.
Mode of Action
It is believed to interact with its target, pim-1 kinase, leading to inhibition of the enzyme’s activity . This interaction could result in changes to cell cycle progression, apoptosis, and transcription.
Biochemical Pathways
The biochemical pathways affected by this compound are likely related to its inhibition of Pim-1 kinase. Pim-1 kinase is involved in several pathways, including those related to cell cycle progression, apoptosis, and transcription . The inhibition of Pim-1 kinase could therefore affect these pathways and their downstream effects.
Result of Action
The molecular and cellular effects of this compound’s action would likely be related to its inhibition of Pim-1 kinase. This could result in changes to cell cycle progression, apoptosis, and transcription .
Vorteile Und Einschränkungen Für Laborexperimente
Thieno[2,3-b]pyridin-2-ylboronic acid has several advantages for lab experiments. It is a stable and easily synthesizable compound that can be used in various assays and experiments. Moreover, it exhibits diverse biological activities, making it a useful tool for studying various cellular processes. However, one of the limitations of this compound is its low solubility in water, which can limit its use in some experiments.
Zukünftige Richtungen
Thieno[2,3-b]pyridin-2-ylboronic acid has several potential future directions for research. One of the future directions is to study its potential use in combination therapy with other drugs for the treatment of cancer and other diseases. Another future direction is to study its potential use in the development of new therapies for neurodegenerative disorders. Additionally, further studies are needed to understand the mechanism of action of this compound and its potential side effects.
Conclusion:
This compound is an organic compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound exhibits diverse biological activities and has been studied for its potential use in the treatment of various diseases. Further research is needed to fully understand the mechanism of action of this compound and its potential applications in the development of new therapies.
Wissenschaftliche Forschungsanwendungen
Thieno[2,3-b]pyridin-2-ylboronic acid has been extensively studied for its potential applications in scientific research. This compound has been shown to exhibit diverse biological activities, including anti-cancer, anti-inflammatory, anti-viral, and anti-bacterial properties. It has also been studied for its potential use in the treatment of various diseases like cancer, diabetes, and neurodegenerative disorders.
Safety and Hazards
Eigenschaften
IUPAC Name |
thieno[2,3-b]pyridin-2-ylboronic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BNO2S/c10-8(11)6-4-5-2-1-3-9-7(5)12-6/h1-4,10-11H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNEBNNDPFRPIIT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=C(S1)N=CC=C2)(O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.01 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[(Z)-[5-chloro-1-[(4-chlorophenyl)methyl]-2-oxoindol-3-ylidene]amino] 2-chloroacetate](/img/structure/B2950064.png)
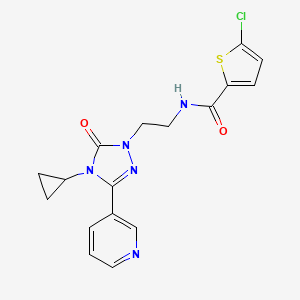
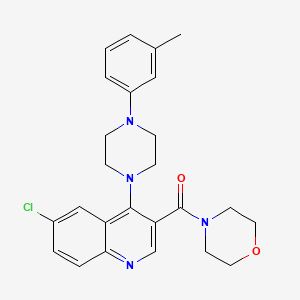
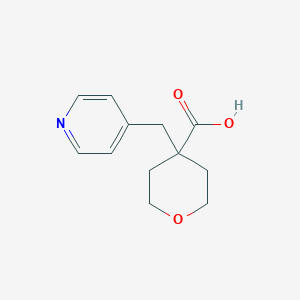
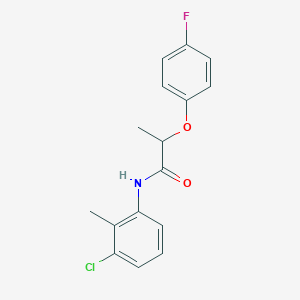
![N-(2,4-difluorophenyl)-2-(5-methoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2950077.png)
![2-(2-(4-Chlorophenoxy)acetamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2950078.png)
![3-(1-(2-(4-(isopropylthio)phenyl)acetyl)piperidin-4-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2950079.png)
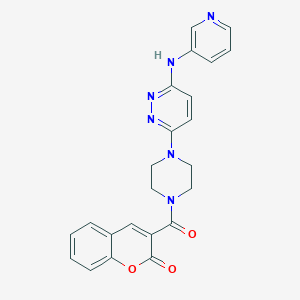

![3-[(4-chlorobenzyl)sulfanyl]-5-phenyl-4H-1,2,4-triazol-4-ylamine](/img/structure/B2950082.png)
![6-(2-(4-(4-Fluorophenyl)piperazin-1-yl)-2-oxoethyl)-7-oxo-6,7-dihydroisothiazolo[4,5-d]pyrimidine-3-carboxamide](/img/structure/B2950083.png)
methanone](/img/structure/B2950085.png)
